3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(3-METHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent functionalization to introduce the methoxyphenyl and quinolinyl groups.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of Quinolinyl Group: The quinolinyl group is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinolinyl or oxadiazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3-METHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the quinolinyl group, which may affect its biological activity and applications.
N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the methoxyphenyl group, which may influence its chemical reactivity and properties.
Uniqueness
The presence of both the methoxyphenyl and quinolinyl groups in 3-(3-METHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE makes it unique compared to similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c1-13-10-15(17-8-3-4-9-18(17)23-13)12-22-20(26)21-24-19(25-28-21)14-6-5-7-16(11-14)27-2/h3-11H,12H2,1-2H3,(H,22,26) |
InChI Key |
BGGHJAUXPBDAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=NC(=NO3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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